molecular formula C23H23N3O3S2 B2616701 2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[4-(propan-2-yl)phenyl]acetamide CAS No. 1261009-42-0

2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[4-(propan-2-yl)phenyl]acetamide

Cat. No.: B2616701
CAS No.: 1261009-42-0
M. Wt: 453.58
InChI Key: HPMPIFJARYJWRU-UHFFFAOYSA-N
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Description

The compound 2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[4-(propan-2-yl)phenyl]acetamide features a thieno[3,2-d]pyrimidine core substituted with two ketone groups (at positions 2 and 4), a 2-(thiophen-2-yl)ethyl group at position 3, and an acetamide moiety linked to a 4-isopropylphenyl group.

Properties

IUPAC Name

2-[2,4-dioxo-3-(2-thiophen-2-ylethyl)-4a,7a-dihydrothieno[3,2-d]pyrimidin-1-yl]-N-(4-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O3S2/c1-15(2)16-5-7-17(8-6-16)24-20(27)14-26-19-10-13-31-21(19)22(28)25(23(26)29)11-9-18-4-3-12-30-18/h3-8,10,12-13,15,19,21H,9,11,14H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBVZGQIQKDVUNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CN2C3C=CSC3C(=O)N(C2=O)CCC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

Overview

The compound 2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[4-(propan-2-yl)phenyl]acetamide is a complex organic molecule characterized by multiple functional groups and ring structures. Its molecular formula is C21H20N3O3S2C_{21}H_{20}N_{3}O_{3}S_{2}, with a molecular weight of approximately 443.5 g/mol. This compound has shown promise in various biological activities, particularly in the fields of antibacterial and anticancer research.

Chemical Structure

The compound features:

  • A thiophene ring
  • A pyrimidine ring
  • An acetamide group

This structural complexity contributes to its potential for diverse biological interactions.

Antibacterial Activity

Recent studies have indicated that compounds related to thieno[3,2-d]pyrimidines exhibit significant antibacterial properties. For instance:

  • Minimum Inhibitory Concentration (MIC) values for synthesized derivatives show activity against E. coli and S. aureus at concentrations around 256 µg/mL .
  • The presence of the thiophene moiety enhances the compound's ability to disrupt bacterial cell walls or inhibit essential enzymatic processes.

Anticancer Activity

The anticancer properties of this compound have been explored through various in vitro assays:

  • In a study assessing derivatives against cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer), promising results were observed with some derivatives showing comparable efficacy to established chemotherapeutics like doxorubicin .

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound to key targets involved in cancer progression:

  • Binding affinities were evaluated against EGFR and PI3K , two critical proteins in cancer signaling pathways. Such studies help elucidate the mechanism of action and potential therapeutic applications .

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis indicates that modifications on the thiophene and pyrimidine cores can significantly influence biological activity:

  • Compounds with electron-withdrawing groups showed enhanced activity compared to those with electron-donating groups.

Case Studies and Research Findings

StudyFindingsReference
Antibacterial StudyMIC of 256 µg/mL against E. coli and S. aureus
Anticancer EfficacyComparable activity to doxorubicin in MCF-7 cells
Molecular DockingHigh binding affinity to EGFR and PI3K
SAR AnalysisModifications enhance potency; electron-withdrawing groups preferred

Scientific Research Applications

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various microbial strains:

Table 1: Antimicrobial Activity Summary

Microbial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Activity Level
Staphylococcus aureus8Significant
Enterococcus faecium8Significant
Candida auris< 16Moderate
Klebsiella pneumoniae> 64No activity

The compound shows notable activity against resistant strains of Staphylococcus aureus and Enterococcus faecium , demonstrating potential for development into new antimicrobial agents.

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer effects:

Table 2: Anticancer Activity Summary

Cell LineIC50 (µM)Mechanism of Action
A54915Apoptosis induction
Caco-220Cell cycle arrest (G1 phase)

Studies reveal that the compound induces cytotoxic effects on lung and colon cancer cell lines through mechanisms such as apoptosis and cell cycle arrest.

Structure-Activity Relationship (SAR)

SAR studies suggest that modifications to the thieno[3,2-d]pyrimidine core significantly influence biological activity:

  • Substitution Patterns : The presence of electron-withdrawing groups on the phenyl ring enhances antimicrobial potency.
  • Alkyl Chain Length : Variations in the length and branching of the thiophene-linked alkyl chain affect both antimicrobial and anticancer activities.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure Variations

Thieno[3,2-d]pyrimidine Derivatives
  • Target Compound: Fully unsaturated thieno[3,2-d]pyrimidine with 2,4-dioxo groups.
  • Compound (CAS 1040631-92-2): Shares the thieno[3,2-d]pyrimidine core but includes a 4-oxo group, 3-methyl, and 7-(4-methylphenyl) substituents. The acetamide group is sulfanyl-linked to a 2-chloro-4-methylphenyl moiety .
  • Compound: Features a partially saturated tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine core, which reduces aromaticity and may alter binding kinetics compared to unsaturated analogs .
Thieno[2,3-b]Pyridine Derivatives
  • Antiplasmodial Agent (KuSaSch067): Utilizes a thieno[2,3-b]pyridine scaffold with a carboxamide group. The pyridine ring introduces distinct electronic properties compared to pyrimidine-based cores .

Substituent Analysis

Acetamide Modifications
  • Target Compound : The acetamide is attached to a 4-isopropylphenyl group, enhancing hydrophobicity and steric bulk.
  • Orexin Antagonists (e.g., 9c) : Substituents like 4-isopropylphenyl or 3-nitrophenyl on acetamide moieties are common in CNS-targeting compounds, suggesting the target may share orexin receptor affinity .
Thiophene and Alkyl Linkers
  • In contrast, compounds (e.g., thiophene-2-carboxamides) lack this ethyl spacer, which may limit steric flexibility .

Physicochemical and Pharmacological Properties

Property Target Compound Compound Compound 9c
Molecular Weight ~470 (estimated) 470.002 g/mol Not reported
H-Bond Donors 1 (acetamide NH) 1 1–2
H-Bond Acceptors 5 (2 ketones, 3 amide O) 5 4–5
Key Substituents 4-Isopropylphenyl 2-Chloro-4-methylphenyl 4-Hydroxy-3-methoxyphenyl
Potential Activity Orexin antagonism? Unspecified Orexin-1 receptor antagonism

Research Implications

  • Comparative studies on receptor binding (e.g., orexin-1) and cytotoxicity (cf. ) are warranted.
  • Solubility and Permeability : The 4-isopropylphenyl group may reduce aqueous solubility compared to polar analogs (e.g., ), necessitating formulation optimization .
  • Metabolic Stability : The thiophene ethyl group could influence cytochrome P450 interactions, requiring metabolic profiling .

Q & A

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer:

  • Step 1: Start with the thieno[3,2-d]pyrimidine core synthesized via cyclocondensation of thiourea derivatives with α,β-unsaturated ketones under acidic conditions (e.g., HCl/EtOH) .
  • Step 2: Introduce the 2-(thiophen-2-yl)ethyl group via nucleophilic substitution or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) using a thiophene-containing boronic ester .
  • Step 3: Attach the N-[4-(propan-2-yl)phenyl]acetamide moiety via amide coupling (EDCI/HOBt in DMF) .
  • Purification: Use column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization (ethanol/water) to achieve >95% purity .

Q. What analytical techniques are critical for structural validation of this compound?

Methodological Answer:

  • NMR Spectroscopy: 1H and 13C NMR to confirm substituent positions and stereochemistry. Key signals: thiophene protons (δ 6.8–7.2 ppm), pyrimidine carbonyl (δ 165–170 ppm) .
  • Mass Spectrometry (HRMS): Confirm molecular ion [M+H]+ and fragmentation patterns matching the molecular formula .
  • X-ray Crystallography: Resolve crystal packing and hydrogen-bonding interactions (e.g., N-H···O motifs) to validate 3D structure .

Advanced Research Questions

Q. How can computational modeling predict the compound’s pharmacokinetic properties (e.g., solubility, membrane permeability)?

Methodological Answer:

  • LogP Calculation: Use software like Schrödinger’s QikProp to estimate partition coefficients (LogP ~3.5), indicating moderate lipophilicity .
  • Solubility Prediction: Apply the General Solubility Equation (GSE) with melting point data (estimated ~250°C) and Hansen solubility parameters .
  • MD Simulations: Run molecular dynamics (e.g., GROMACS) to model membrane permeability, focusing on interactions with lipid bilayers .

Q. What strategies can resolve contradictions in biological activity data across different assay systems?

Methodological Answer:

  • Orthogonal Assays: Compare enzyme inhibition (e.g., kinase assays) with cell-based viability assays (MTT/WST-1) to rule out off-target effects .
  • Metabolite Profiling: Use LC-MS/MS to identify active metabolites or degradation products that may influence results .
  • Dose-Response Analysis: Apply Hill slope modeling to distinguish between allosteric vs. competitive inhibition mechanisms .

Q. How can structure-activity relationship (SAR) studies guide further optimization?

Methodological Answer:

  • Core Modifications: Replace the thiophene ring with furan or pyridine analogs to assess electronic effects on target binding .
  • Side-Chain Variations: Test substituents on the 4-(propan-2-yl)phenyl group (e.g., -CF3, -CN) to enhance hydrophobic interactions .
  • Bioisosteric Replacement: Substitute the acetamide linker with sulfonamide or urea groups to improve metabolic stability .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported IC50 values for this compound?

Methodological Answer:

  • Assay Standardization: Normalize data using reference inhibitors (e.g., staurosporine for kinase assays) and control for buffer conditions (pH, ionic strength) .
  • Statistical Validation: Apply ANOVA or mixed-effects models to assess inter-laboratory variability .
  • Meta-Analysis: Aggregate data from PubChem and ChEMBL to identify outliers and consensus values .

Experimental Design Considerations

Q. What in vitro and in vivo models are suitable for evaluating this compound’s therapeutic potential?

Methodological Answer:

  • In Vitro: Use primary human hepatocytes for metabolic stability assays and cancer cell lines (e.g., HCT-116, MCF-7) for cytotoxicity profiling .
  • In Vivo: Employ xenograft models (e.g., nude mice with HT-29 tumors) to assess bioavailability and efficacy. Monitor plasma levels via LC-MS .

Tables for Key Data

Property Method Value Reference
Molecular WeightHRMS525.6 g/mol
LogP (Predicted)QikProp3.5 ± 0.2
Solubility (Water)GSE0.12 mg/mL
IC50 (Kinase X)ADP-Glo™ Assay48 nM ± 5 nM

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